molecular formula C25H24N2O3 B14343621 8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) CAS No. 101021-62-9

8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)

Cat. No.: B14343621
CAS No.: 101021-62-9
M. Wt: 400.5 g/mol
InChI Key: GWCCVPBNCZAVCF-UHFFFAOYSA-N
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Description

3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane is a complex organic compound characterized by the presence of an oxetane ring and quinoline derivatives

Preparation Methods

The synthesis of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane typically involves the reaction of 2-methyl-8-quinolinol with oxetane derivatives under specific conditions. The reaction is often facilitated by the use of catalysts and solvents that promote the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane undergoes various types of chemical reactions, including:

Scientific Research Applications

3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane involves its interaction with specific molecular targets. The quinoline moiety can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions that can modify its biological activity .

Comparison with Similar Compounds

Similar compounds to 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane include:

Properties

CAS No.

101021-62-9

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-methyl-8-[[3-[(2-methylquinolin-8-yl)oxymethyl]oxetan-3-yl]methoxy]quinoline

InChI

InChI=1S/C25H24N2O3/c1-17-9-11-19-5-3-7-21(23(19)26-17)29-15-25(13-28-14-25)16-30-22-8-4-6-20-12-10-18(2)27-24(20)22/h3-12H,13-16H2,1-2H3

InChI Key

GWCCVPBNCZAVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3(COC3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1

Origin of Product

United States

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